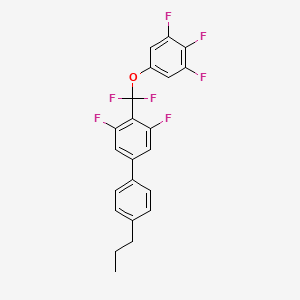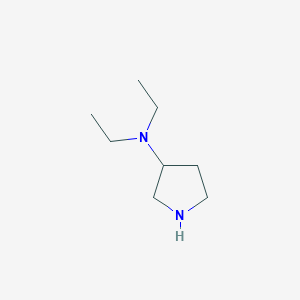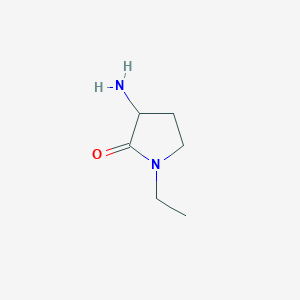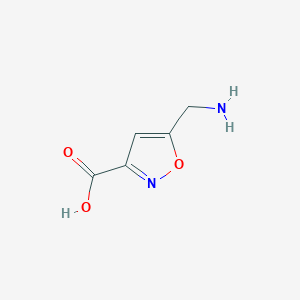
1-(3-Fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
The compound "1-(3-Fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid" is a structurally complex molecule that may be related to various heterocyclic compounds with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and biological activities, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including the formation of key intermediates and the introduction of functional groups that can influence biological activity. For instance, the synthesis of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives involves the introduction of a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl moiety at the C-10 position . Similarly, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid includes a palladium-catalyzed cyanation/reduction sequence and a highly selective monodechlorination . These methods could potentially be adapted for the synthesis of "1-(3-Fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid" by modifying the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of compounds closely related to "1-(3-Fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid" is characterized by the presence of fluorine atoms and heterocyclic rings, which can significantly affect the compound's reactivity and interaction with biological targets. For example, the introduction of a fluorine atom can reduce toxicity and convulsion inductive ability . The crystal structures of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids reveal a trigonal bipyramidal structure around the tin atom, which could be relevant for understanding the three-dimensional conformation of the compound .
Chemical Reactions Analysis
The reactivity of similar compounds suggests that the presence of fluorine and the pyrrolidine moiety can influence the chemical behavior of these molecules. For instance, the fluorine atom's presence can enhance the antibacterial activity of certain compounds . The pyrrolidine ring is a common feature in many biologically active compounds, and its modification can lead to significant changes in activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and spectroscopic characteristics, are determined by their molecular structure. The presence of heteroatoms like nitrogen and fluorine can influence these properties. For example, the compounds described in the papers are characterized by IR, 1H NMR, 13C NMR, and 19F NMR spectroscopy, which provide detailed information about the molecular environment . The introduction of fluorine atoms into the structure can also affect the compound's lipophilicity, which is important for its biological activity and pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
The synthesis and characterization of fluorobenzyl tin esters of heteroaromatic carboxylic acids have been explored, demonstrating the utility of fluorobenzyl derivatives in creating complexes with potential applications in organic synthesis and materials science (Yin et al., 2004). Similarly, the synthesis of complex metal-organic frameworks (MOFs) utilizing carboxy-benzyl-pyrrolidine derivatives showcases their significance in fabricating materials with specific adsorption properties (Zhao et al., 2020).
Molecular Structures and Properties
Studies on the crystal structures of compounds containing fluorobenzyl groups and pyrrolidine derivatives reveal insights into the molecular arrangements and potential interactions these compounds can engage in. For instance, the analysis of N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline provided detailed information on molecular conformations and interactions (Rajalakshmi et al., 2013).
Applications in Catalysis and Organic Reactions
Fluorine-containing chiral auxiliaries based on fluorobenzyl-pyrrolidine have been developed for use in asymmetric synthesis, indicating the role of such compounds in enhancing reaction efficiencies and selectivities (Saghyan et al., 2010). This highlights the potential of 1-(3-Fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid derivatives in facilitating stereoselective synthetic processes.
Insights into Molecular Electronics and Photonics
Research on carbon dots and organic fluorophores has shown that compounds similar in structure to 1-(3-Fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid can be key components in developing materials with high fluorescence quantum yields (Shi et al., 2016). Such properties are crucial for applications in sensing, imaging, and optoelectronics.
Potential in Drug Discovery and Development
The structure and function analysis of novel HIV integrase inhibitors showcases the importance of pyrrolidine derivatives in medicinal chemistry, providing a foundation for the development of therapeutic agents (Bacsa et al., 2013).
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-10-3-1-2-8(4-10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLHDGFWLYQYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602553 | |
| Record name | 1-[(3-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid | |
CAS RN |
845546-23-8 | |
| Record name | 1-[(3-Fluorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845546-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B1286738.png)